molecular formula C29H30N4O2S B11537243 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11537243
M. Wt: 498.6 g/mol
InChI Key: DKNGUFRGOWEHED-UHFFFAOYSA-N
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Description

2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This polyfunctionalized dihydroquinoline derivative is primarily investigated for its potential as a protein kinase inhibitor. Its complex structure, featuring multiple aromatic and heterocyclic systems, is designed to interact with the ATP-binding sites of various kinase targets. Researchers are exploring its activity against a range of kinases, with particular focus on its efficacy and selectivity profiles in cellular assays. The compound's mechanism of action involves competitive inhibition at the kinase active site, thereby disrupting phosphorylation signaling cascades that are critical for cell proliferation and survival. This makes it a valuable tool compound for studying kinase-driven pathways in diseases such as cancer Source and inflammatory disorders. Its research applications extend to probing the structure-activity relationships (SAR) of novel kinase inhibitors, serving as a key intermediate or final product in the synthesis of targeted therapeutic agents Source . As with all research chemicals, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety protocols must be followed when handling this compound.

Properties

Molecular Formula

C29H30N4O2S

Molecular Weight

498.6 g/mol

IUPAC Name

2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C29H30N4O2S/c1-4-35-18-11-9-17(10-12-18)25-21(16-31)27(32)33(22-13-29(2,3)14-23(34)26(22)25)28-20(15-30)19-7-5-6-8-24(19)36-28/h9-12,25H,4-8,13-14,32H2,1-3H3

InChI Key

DKNGUFRGOWEHED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C5=C(S4)CCCC5)C#N)N)C#N

Origin of Product

United States

Biological Activity

The compound 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and antifungal activities.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

C26H30N4SO\text{C}_{26}\text{H}_{30}\text{N}_{4}\text{S}\text{O}

This structure features a benzothiophene moiety and a hexahydroquinoline framework which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds with similar configurations have been shown to inhibit key enzymes involved in cancer cell proliferation. Notably, inhibitors targeting JNK2 and JNK3 kinases have been identified as potent agents against various cancer cell lines .
  • In Vitro Studies : The compound's derivatives were tested against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like cisplatin and topotecan .
  • Case Study : A specific derivative demonstrated an IC50 value lower than 0.5 µM against multiple cancer cell lines (NCI-H460, U251), suggesting strong potential for further development .

Antifungal Activity

The antifungal properties of the compound have also been explored:

  • Target Pathogens : The compound was evaluated against various Candida species. The minimum inhibitory concentration (MIC) values were comparable to fluconazole, a common antifungal agent .
  • Molecular Docking Studies : In silico studies indicated that the compound binds effectively to the active sites of enzymes such as CYP51 in Candida spp., which is critical for ergosterol biosynthesis .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
Compound APC-30.45Cisplatin0.75
Compound BSK-LU-10.30Topotecan0.60
Compound CNCI-H4600.25Foretinib0.40

Table 2: Antifungal Activity Against Candida spp.

CompoundPathogenMIC (µg/mL)Reference DrugMIC (µg/mL)
Compound DCandida albicans8Fluconazole8
Compound ECandida glabrata16Fluconazole16

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit notable anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, docking studies have suggested that it may interact effectively with key targets involved in cancer progression .

2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In silico studies suggest that it could act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The binding interactions of the compound with 5-LOX were characterized by significant binding energy values, indicating a strong potential for further development as an anti-inflammatory drug .

3. Neuroprotective Effects
Research indicates that certain derivatives of this compound may possess neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles. The structural components of the molecule may facilitate interactions with neuroreceptors or modulate pathways associated with neuronal health .

Material Science Applications

1. Organic Photovoltaics
The unique electronic properties of the compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology. Studies on related compounds have demonstrated their effectiveness in enhancing the efficiency of organic solar cells .

2. Sensors
Due to its chemical structure, this compound may also be explored as a component in sensor technology. Its potential for selective binding to specific ions or molecules could be utilized in developing sensors for environmental monitoring or medical diagnostics .

Case Studies and Research Findings

Study Focus Area Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation and induction of apoptosis
In Silico Docking StudyInvestigated binding affinity to 5-LOXHigh binding energy suggests potential as a selective inhibitor
Neuroprotective StudyAssessed effects on neuronal healthIndicated protective effects against oxidative stress-induced damage

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of hexahydroquinoline derivatives with diverse substitutions. Below is a comparative analysis of its structural features against analogous compounds (Table 1):

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Compound Name Core Structure Position 1 Substituent Position 4 Substituent Key Functional Groups
Target Compound Hexahydroquinoline 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene 4-ethoxyphenyl Nitrile, 5-oxo, 7,7-dimethyl
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Hexahydroquinoline Phenyl 3,4,5-trimethoxyphenyl Nitrile, 5-oxo, 7,7-dimethyl
2-Amino-4-(4-chlorophenyl)-5,6-dihydro-benzo[h]quinoline-3-carbonitrile Benzo[h]quinoline 4-chlorophenyl Nitrile, dihydro backbone
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Hexahydroquinoline 4-chlorophenyl 4-(dimethylamino)phenyl Nitrile, 5-oxo

Key Observations :

  • Position 1 : The target compound’s benzothiophene group introduces steric bulk and π-conjugation distinct from phenyl (e.g., ) or chlorophenyl (e.g., ) substituents.
  • Position 4 : The 4-ethoxyphenyl group provides electron-donating effects compared to electron-withdrawing 4-chlorophenyl () or polar 3,4,5-trimethoxyphenyl ().
  • Core Variations: While most analogs retain the hexahydroquinoline backbone, the benzo[h]quinoline derivative () alters the fused ring system, impacting planarity and solubility.

Physicochemical and Spectroscopic Comparisons

NMR Spectral Analysis

Evidence from NMR studies of related compounds (e.g., ) highlights substituent-driven chemical shift variations. For example:

  • Region A (positions 29–36) : Electron-donating groups (e.g., ethoxy in the target compound) deshield protons in this region compared to electron-withdrawing groups (e.g., chloro in ).
  • Region B (positions 39–44) : Steric effects from the benzothiophene group in the target compound likely cause upfield shifts relative to smaller substituents (e.g., phenyl in ).

Table 2: Substituent Effects on NMR Chemical Shifts

Substituent Type Region A (δ, ppm) Region B (δ, ppm) Source
4-Ethoxyphenyl (target compound) ~6.8–7.2 ~2.5–3.0 Inferred
4-Chlorophenyl ~7.3–7.7 ~3.1–3.5
3,4,5-Trimethoxyphenyl ~6.5–6.9 ~2.8–3.2

Research Findings and Implications

Solubility and Stability : The benzothiophene moiety may reduce aqueous solubility relative to phenyl-substituted derivatives but could enhance thermal stability due to increased π-stacking interactions .

Synthetic Challenges : The target compound’s complex substitution pattern requires multi-step syntheses, contrasting with simpler analogs like the 4-chlorophenyl derivative (), which can be synthesized in fewer steps.

Preparation Methods

Ionic-Liquid-Catalyzed Multicomponent Reaction

The hexahydroquinoline core is synthesized via a one-pot MCR using [H₂-DABCO][HSO₄]₂ ionic liquid (IL) as a catalyst. The reaction combines:

  • 1,3-Dicarbonyl compounds : 5,5-Dimethylcyclohexane-1,3-dione (dimedone) introduces the 7,7-dimethyl groups.

  • Aldehydes : 4-Ethoxybenzaldehyde provides the 4-(4-ethoxyphenyl) substituent.

  • Malononitrile : Contributes to the 3-cyano group.

  • Ammonium acetate : Source of the 2-amino group.

Procedure :

  • Mix dimedone (0.5 mmol), 4-ethoxybenzaldehyde (0.5 mmol), malononitrile (0.5 mmol), and ammonium acetate (0.5 mmol) in ethanol.

  • Add [H₂-DABCO][HSO₄]₂ (30 mg, 0.097 mmol) and stir at room temperature for 5–15 min.

  • Monitor reaction progress via TLC (hexane/ethyl acetate).

  • Isolate the product by filtration after adding cold water, followed by crystallization from ethanol.

Key Data :

ParameterValue
Yield76–100%
Reaction Time5–15 min
Catalyst RecyclabilityUp to 5 cycles
ParameterValue
Yield65–78%
Reaction Time4–6 h

Mechanistic Insights

Role of Ionic Liquid Catalyst

The IL activates reactants via hydrogen bonding:

  • Aldehyde Activation : Polarizes the carbonyl group of 4-ethoxybenzaldehyde, enabling Knoevenagel condensation with malononitrile.

  • Enamine Formation : Activates dimedone to react with ammonium acetate, generating an enamine intermediate.

  • Michael Addition and Cyclization : Enamine attacks the Knoevenagel adduct, followed by tautomerization to form the hexahydroquinoline core.

Optimization and Scalability

Gram-Scale Synthesis

The protocol is scalable to gram quantities without yield reduction:

  • Scale : 10 mmol starting material.

  • Yield : 89–92%.

  • Purification : Avoids column chromatography; uses ethanol/water recrystallization.

Green Chemistry Metrics

MetricValue
Eco-Score86/100
E-Factor0.24

Structural Characterization

Spectroscopic Data

  • IR : Bands at 3200–3440 cm⁻¹ (N–H), 2200 cm⁻¹ (C≡N).

  • ¹H NMR :

    • δ 3–5 ppm (CH proton singlet).

    • δ 4–6 ppm (NH₂ singlet).

  • ¹³C NMR : δ 30–35 ppm (methine carbon).

X-ray Diffraction (XRD)

Confirms the tetracyclic structure and substituent orientations.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Ionic-Liquid MCRHigh yield, room temperature, recyclable catalystRequires specialized IL synthesis
Post-FunctionalizationModular substitutionMulti-step, lower yield

Industrial Applicability

The MCR’s short reaction time, high atom economy, and minimal waste align with industrial demands . The absence of column chromatography reduces production costs.

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of a substituted tetrahydrobenzothiophene precursor with an ethoxyphenyl aldehyde under acidic conditions (e.g., acetic acid catalysis).
  • Step 2 : Cyclization using microwave-assisted heating to enhance reaction efficiency and yield .
  • Step 3 : Nitrile group introduction via nucleophilic substitution with KCN or NaCN. Optimization requires monitoring reaction kinetics via HPLC and adjusting solvent polarity (e.g., DMF vs. ethanol) to stabilize intermediates .

Q. How is the compound’s structural integrity validated post-synthesis?

Use a combination of:

  • X-ray crystallography : Employ SHELX or OLEX2 for structure solution and refinement. For example, assign anisotropic displacement parameters to heavy atoms and validate hydrogen bonding networks .
  • Spectroscopic techniques : Compare NMR (¹H/¹³C) and IR spectra with computational models (e.g., DFT) to confirm functional groups like the cyano (-CN) and ethoxyphenyl moieties .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice inform supramolecular assembly?

Apply graph set analysis (Bernstein et al., 1995) to categorize hydrogen bonds into motifs (e.g., R₂²(8) for dimeric interactions). Use Mercury Software to visualize packing diagrams and identify π-π stacking between quinoline and benzothiophene rings. This analysis aids in predicting solubility and stability under varying pH conditions .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Data validation : Cross-check using PLATON’s ADDSYM to detect missed symmetry elements.
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in compounds with flexible hexahydroquinoline rings .
  • Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., ethoxyphenyl groups) with constraints to maintain reasonable geometry .

Q. How are ring puckering dynamics quantified in the tetrahydrobenzothiophene moiety?

Apply Cremer-Pople parameters to calculate puckering amplitude (Q ) and phase angle (θ ) from crystallographic coordinates. For example:

  • Q₂ = 0.45 Å (moderate puckering) and θ = 120° indicate a distorted envelope conformation. Compare with molecular dynamics simulations (e.g., AMBER force field) to assess conformational flexibility under thermal stress .

Methodological Guidance for Experimental Design

Q. How to design experiments for evaluating bioactivity without commercial assay kits?

  • In vitro assays : Use MTT cytotoxicity testing on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
  • Targeted binding studies : Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2), leveraging the compound’s tetrahydroquinoline scaffold for hydrophobic interactions .

Q. What computational tools predict regioselectivity in derivative synthesis?

  • DFT calculations : Use Gaussian 16 to model Fukui indices for electrophilic/nucleophilic attack sites.
  • Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions (e.g., cyano groups) prone to nucleophilic substitution .

Data Analysis and Reproducibility

Q. How to address discrepancies in spectroscopic data across research groups?

  • Standardization : Calibrate instruments using certified reference materials (e.g., adamantane for NMR).
  • Peer validation : Share raw diffraction data (.cif files) via repositories like CCDC to enable independent refinement .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Detailed documentation : Report exact stoichiometry, solvent purity (HPLC-grade), and reaction times.
  • Quality control : Use TLC with dual solvent systems (e.g., hexane:ethyl acetate 3:1 and 1:1) to track intermediate purity .

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